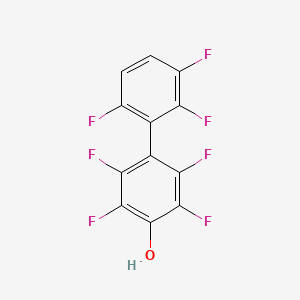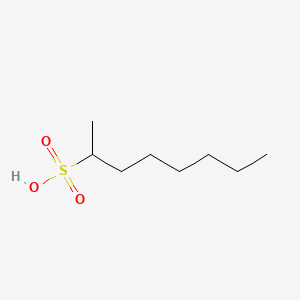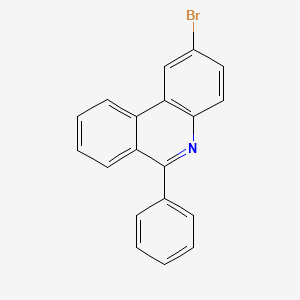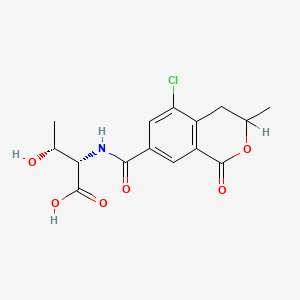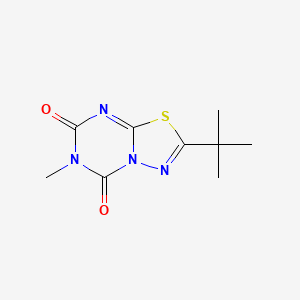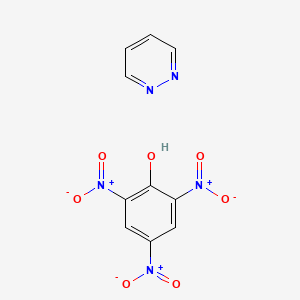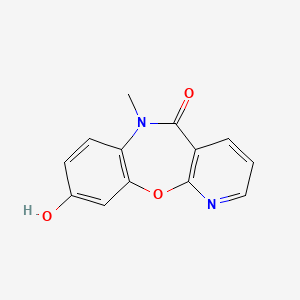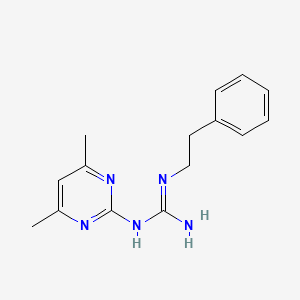
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylethyl group, suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the phenylethyl group may be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea, while reduction could produce N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigating its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a therapeutic agent or as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring may facilitate binding to specific molecular targets, while the phenylethyl group could enhance lipophilicity and membrane permeability.
相似化合物的比较
Similar Compounds
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)thiourea
Uniqueness
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is unique due to its specific combination of a pyrimidine ring and a phenylethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
属性
CAS 编号 |
55474-82-3 |
|---|---|
分子式 |
C15H19N5 |
分子量 |
269.34 g/mol |
IUPAC 名称 |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-11-10-12(2)19-15(18-11)20-14(16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H3,16,17,18,19,20) |
InChI 键 |
FVBRWQIUJUHLKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=CC=C2)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


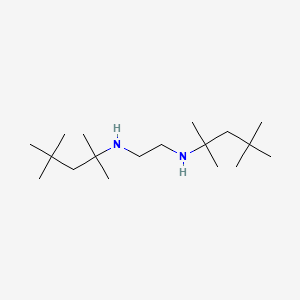
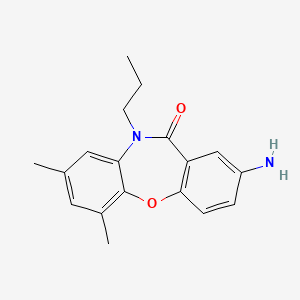
![(4'aS,11'aS)-11'a-methyl-8'-phenylspiro[1,3-diazinane-5,3'-4a,5,6,11-tetrahydro-2H-chromeno[5,6-f]indazole]-2,4,6-trione](/img/structure/B12794224.png)
